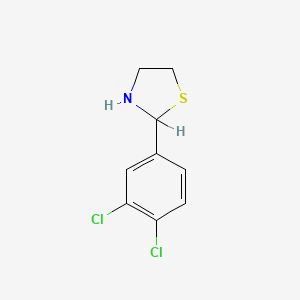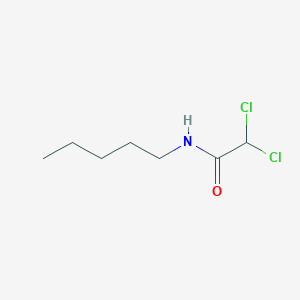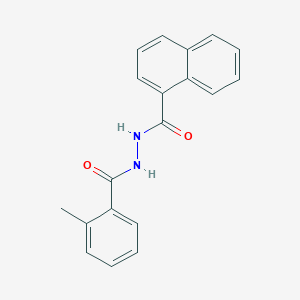
1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione is a chemical compound with a complex structure that includes a piperidinedione core substituted with a bromobutyl and dimethyl groups.
Vorbereitungsmethoden
The synthesis of 1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione typically involves the reaction of a piperidinedione derivative with a bromobutyl reagent under specific conditions. The reaction conditions often include the use of a solvent such as dichloromethane and a base like potassium carbonate to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Analyse Chemischer Reaktionen
1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The bromobutyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives. Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Wirkmechanismus
The mechanism of action of 1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobutyl group may play a role in binding to these targets, while the piperidinedione core can influence the overall activity of the compound. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
1-(4-Bromobutyl)-4,4-dimethylpiperidine-2,6-dione can be compared with other similar compounds, such as:
2,6-Piperidinedione, 1-(4-chlorobutyl)-4,4-dimethyl-: Similar structure but with a chlorine atom instead of bromine.
2,6-Piperidinedione, 1-(4-iodobutyl)-4,4-dimethyl-: Similar structure but with an iodine atom instead of bromine.
2,6-Piperidinedione, 1-(4-methylbutyl)-4,4-dimethyl-: Similar structure but with a methyl group instead of bromine. The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications.
Eigenschaften
CAS-Nummer |
84951-42-8 |
|---|---|
Molekularformel |
C11H18BrNO2 |
Molekulargewicht |
276.17 g/mol |
IUPAC-Name |
1-(4-bromobutyl)-4,4-dimethylpiperidine-2,6-dione |
InChI |
InChI=1S/C11H18BrNO2/c1-11(2)7-9(14)13(10(15)8-11)6-4-3-5-12/h3-8H2,1-2H3 |
InChI-Schlüssel |
QQCSGYBVHXFEFG-UHFFFAOYSA-N |
SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCBr)C |
Kanonische SMILES |
CC1(CC(=O)N(C(=O)C1)CCCCBr)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![7-Methoxyimidazo[1,2-A]pyridine-8-carboxylic acid](/img/structure/B1660795.png)
![Methyl 3-[methyl(methylsulfonyl)amino]benzoate](/img/structure/B1660796.png)




![6-(4-methylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B1660804.png)





